Zidovudine

Vue d'ensemble

Description

Zidovudine, également connue sous le nom d'azidothymidine, est un analogue nucléosidique inhibiteur de la transcriptase inverse. C'était le premier médicament antirétroviral utilisé pour prévenir et traiter le virus de l'immunodéficience humaine (VIH) et le syndrome d'immunodéficience acquise (SIDA). La this compound agit en inhibant l'enzyme transcriptase inverse, que le VIH utilise pour fabriquer de l'ADN, ce qui réduit la réplication du virus .

Mécanisme D'action

Target of Action

Zidovudine, also known as azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target of this compound is the HIV-1 reverse transcriptase enzyme . This enzyme is crucial for the replication of the virus, as it is responsible for the transcription of viral RNA into DNA .

Mode of Action

This compound is phosphorylated to active metabolites that compete for incorporation into viral DNA . These metabolites inhibit the HIV reverse transcriptase enzyme competitively and act as a chain terminator of DNA synthesis . The incorporation of this compound into the growing viral DNA chain results in premature termination, as this compound lacks the necessary 3’ hydroxyl group required for the formation of phosphodiester linkages . This prevents the completion of the viral DNA chain, thereby inhibiting HIV replication .

Biochemical Pathways

This compound is more active against acutely infected cells compared to chronically infected cells . It is phosphorylated to this compound-triphosphate, which competes with endogenous nucleotides for incorporation into the viral DNA . Once incorporated, it causes chain termination due to the lack of a 3’ OH group .

Pharmacokinetics

This compound has a high bioavailability of 75% (range 52 to 75%) following oral administration . It is metabolized in the liver and has an elimination half-life of 0.5 to 3 hours . This compound is excreted through the kidneys and bile duct . The metabolism of this compound can be decreased when combined with certain other drugs .

Result of Action

The result of this compound’s action is a significant reduction in HIV replication, leading to a decrease in viral load . This improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS . Its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of this compound, potentially altering its efficacy . Additionally, individual patient characteristics, such as liver function, can impact the pharmacokinetics of this compound . It is also worth noting that this compound is commonly used in pregnancy and is safe for the fetus .

Applications De Recherche Scientifique

Zidovudine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of nucleoside analogs and their chemical properties.

Biology: Employed in research on viral replication and the development of antiviral drugs.

Medicine: Widely used in the treatment and prevention of HIV/AIDS. It is also used in combination with other antiretroviral agents to enhance therapeutic efficacy.

Industry: Utilized in the pharmaceutical industry for the production of antiretroviral medications and in the development of new therapeutic agents

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La zidovudine est synthétisée à partir de la thymidine par une série de réactions chimiques. Le processus implique les étapes suivantes :

Mesylation de la thymidine : La thymidine est traitée avec du chlorure de méthanesulfonyle dans la pyridine pour former le mésylate correspondant.

Azidation : Le mésylate est ensuite mis à réagir avec l'azoture de lithium dans le diméthylformamide, ce qui entraîne la formation de la this compound avec une configuration inversée en position C3 du cycle furanosyle.

Déprotection : La protection trityle est éliminée par chauffage dans l'acide acétique à 80 %, ce qui donne la this compound.

Méthodes de production industrielle

La production industrielle de la this compound implique une méthode de synthèse en un seul pot, qui comprend des réactions continues en trois étapes sans séparation des produits intermédiaires. Cette méthode est avantageuse en raison de sa simplicité, de son faible coût et de son rendement élevé (jusqu'à 72 %). Le procédé met en œuvre des matières premières bon marché et facilement disponibles, une génération minimale de déchets et une récupération et un traitement faciles des sous-produits .

Analyse Des Réactions Chimiques

Types de réactions

La zidovudine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former son dérivé azidé correspondant.

Réduction : Les réactions de réduction peuvent convertir la this compound en sa forme désoxy.

Substitution : La this compound peut subir des réactions de substitution nucléophile, où le groupe azidé est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme l'azoture de sodium et l'azoture de lithium sont couramment utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés azidés et formes désoxy de la this compound, qui ont des propriétés pharmacologiques et des applications différentes.

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans l'étude des analogues nucléosidiques et de leurs propriétés chimiques.

Biologie : Employé dans la recherche sur la réplication virale et le développement de médicaments antiviraux.

Médecine : Largement utilisé dans le traitement et la prévention du VIH/SIDA. Il est également utilisé en association avec d'autres agents antirétroviraux pour améliorer l'efficacité thérapeutique.

Industrie : Utilisé dans l'industrie pharmaceutique pour la production de médicaments antirétroviraux et dans le développement de nouveaux agents thérapeutiques

Mécanisme d'action

La this compound exerce ses effets en inhibant l'enzyme transcriptase inverse, qui est essentielle à la réplication du VIH. Une fois à l'intérieur de la cellule, la this compound est phosphorylée en sa forme triphosphate active. Cette forme active entre en compétition avec les nucléotides naturels pour l'incorporation dans l'ADN viral. Lorsqu'elle est incorporée, elle provoque une terminaison de chaîne en raison de l'absence d'un groupe hydroxyle en position 3', ce qui empêche la synthèse de l'ADN viral et inhibe la réplication virale .

Comparaison Avec Des Composés Similaires

La zidovudine est comparée à d'autres inhibiteurs de la transcriptase inverse analogues nucléosidiques, tels que la stavudine, la didanosine et la zalcitabine . Bien que tous ces composés inhibent la transcriptase inverse, la this compound est unique en raison de sa découverte précoce et de son utilisation extensive dans le traitement du VIH. Elle a une affinité plus élevée pour la transcriptase inverse du VIH que pour les ADN polymérases humaines, ce qui la rend plus sélective et efficace pour inhiber la réplication virale. Une résistance à la this compound peut se développer, nécessitant une thérapie combinée avec d'autres agents antirétroviraux pour améliorer l'efficacité et prévenir la résistance .

Composés similaires

- Stavudine

- Didanosine

- Zalcitabine

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs propriétés pharmacocinétiques, leurs effets secondaires et leurs profils de résistance.

Propriétés

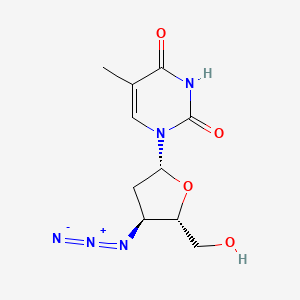

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOMLICNUCNMMY-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020127 | |

| Record name | 3'-Azido-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3'-azido-3'-deoxythymidine is a slightly off-white odorless powdery solid. (NTP, 1992), Solid | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

31.1 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), 71 mg/ml in alc @ 25 °C, In water, 20,000 mg/l @ 25 °C, 1.63e+01 g/L, Water 15 (mg/mL), Ethanol > 20 (mg/mL), DMSO > 20 (mg/mL) | |

| Record name | SID49718184 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zidovudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | AZT | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/602670%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Vapor Pressure |

5.2X10-20 mm Hg @ 25 °C /Estimated/ | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Zidovudine, a structural analog of thymidine, is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite, zidovudine triphosphate (ZDV-TP). It inhibits the activity of HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue. It competes with the natural substrate dGTP and incorporates itself into viral DNA. It is also a weak inhibitor of cellular DNA polymerase α and γ., Zidovudine triphosphate can bind to and inhibit some mammalian cellular DNA polymerases, particularly beta- and gamma- polymerases, in vitro. However, zidovudine triphosphate appears to have a much greater affinity for viral RNA-directed DNA polymerase than for mammalian DNA polymerases. /Zidovudine triphosphate/, ... The antiretroviral activity of zidovudine appears to depend on intracellular conversion of the drug to a triphosphate metabolite; thus zidovudine triphosphate and not unchanged zidovudine appears to be the pharmacologically active form of the drug. Zidovudine is converted to zidovudine monophosphate by cellular thymidine kinase; the monophosphate is phosphorylated to zidovudine diphosphate via cellular thymidylate kinase and then to the triphosphate via other cellular enzymes. ... Conversion of the drug to the active triphosphate derivative occurs in both virus infected and uninfected cells. ... Zidovudine triphosphate appears to compete with thymidine triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of zidovudine triphosphate into the viral DNA chain instead of thymidine triphosphate, DNA synthesis is prematurely terminated because the 3'-azido group of zidovudine prevents further 5' to 3' phosphodiester linkages. In addition, zidovudine monophosphate competitively inhibits thymidylate kinase, resulting in decreased formation of thymidine triphosphate; thus, the drug can decrease concentrations of this natural substrate for RNA-directed DNA polyerase and facilitate binding of zidovudine triphosphate to the enzyme. The drug also appears to decrease 2'-deoxycytidine triphosphate concentrations, but the mechanism of this effect is not known., ... Antibacterial action of zidovudine appears to result from premature termination of bacterial DNA synthesis secondary to incorporation of phosphorylated zidovudine in the bacterial DNA chain. In vitro exposure of susceptible bacteria to the drug results in bacterial elongation and death secondary to cell lysis. ... The antibacterial action appears to depend on conversion of zidovudine to the active phosphorylated form via bacterial enzymes rather than via host enzymes. Zidovudine monophosphate, diphosphate, and triphosphate exhibit antibacterial activity in vitro with the triphosphate being most active and the monophosphate being least active. Susceptibility of bacteria to zidovudine appears to depend in large part on the presence of bacterial thymidine kinase. ... Organisms lacking thymidine kinase ... have been resistant to zidovudine, while those with relatively high concentrations of the enzyme ... have been highly susceptible to the drug; in addition, mutants resistant to the drug have had relatively low concentrations of the enzyme. The antibacterial activity of zidovudine also appears to depend in part on other factors such as permeability of the organism to the drug., Zidovudine appears to alter nucleoside metabolism within host cells, resulting in decreased levels of thymidine triphosphate, 2'-deoxycytidine triphosphate, and several other deoxynucleoside triphosphates. | |

| Record name | Zidovudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to beige, crystalline solid, Needles from petroleum ether | |

CAS No. |

30516-87-1 | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azidothymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30516-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zidovudine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030516871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidovudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | zidovudine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Azido-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Azido-3'-deoxythymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIDOVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B9XT59T7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223 to 234 °F (NTP, 1992), 113-115 °C, 106-112 °C, 106 - 112 °C | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zidovudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Zidovudine interact with its target and what are the downstream effects?

A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI) that targets the reverse transcriptase enzyme of HIV-1. [, , ] It acts as a chain terminator during reverse transcription of viral RNA into DNA. [, ] Once incorporated into the growing DNA chain, the azido group at the 3' position of this compound prevents further DNA chain elongation, ultimately inhibiting viral replication. [, ]

Q2: Does this compound affect other cellular processes besides viral replication?

A2: Research suggests that this compound can inhibit protein kinase C activity in human chronic myeloid (K562) cells. [] This inhibition appears to be temporary and reversible, with thymidine able to restore protein kinase C activity. [] Further research is needed to fully understand the implications of this interaction.

Q3: How does the effect of this compound on CD4+ lymphocyte levels relate to its clinical benefits in HIV-infected individuals?

A3: While this compound initially increases CD4+ cell counts in individuals with asymptomatic HIV infection, this effect appears transient. [] Importantly, this compound's impact on delaying progression to AIDS is not fully explained by its effects on CD4+ lymphocyte levels. [] This suggests that other mechanisms contribute to its clinical benefits.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H13N5O4, and its molecular weight is 267.24 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research papers don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier transform infrared (FTIR) analysis have been employed to characterize this compound-dendrimer complexes for sustained drug delivery. []

Q6: What are some formulation strategies used to enhance this compound's therapeutic properties?

A7: One promising strategy involves encapsulating this compound in Poly (Propyl Ether Imine) (PETIM) dendrimers for sustained drug release. [] This approach aims to overcome the limitations of its short elimination half-life and potentially reduce dose-dependent toxicity. []

Q7: Can you describe the pharmacokinetics of this compound?

A8: this compound is well absorbed orally. [] It exhibits good penetration into the cerebrospinal fluid, making it suitable for treating HIV-related neurological complications. [] this compound is primarily metabolized in the liver via glucuronidation. []

Q8: How do probenecid and paracetamol impact this compound's metabolism?

A9: Probenecid, a uricosuric agent, has been shown to inhibit this compound glucuronidation in human liver microsomes, potentially affecting its elimination. [] In contrast, paracetamol does not appear to significantly influence this compound metabolism. []

Q9: What are the known mechanisms of resistance to this compound?

A11: Resistance to this compound often arises from mutations in the HIV-1 reverse transcriptase gene. [, ] Common mutations include 41 Met-->Leu and 215 Thr-->Tyr, which can decrease this compound's binding affinity to the enzyme. []

Q10: Does cross-resistance exist between this compound and other antiretroviral drugs?

A12: Yes, cross-resistance can occur, particularly with other nucleoside reverse transcriptase inhibitors. [, ] The emergence of multi-drug resistant HIV-1 strains highlights the importance of combination therapy and ongoing drug development efforts. [, ]

Q11: What are some of the adverse effects associated with this compound?

A13: this compound can cause hematological toxicity, manifested as anemia and leukopenia, due to its inhibitory effects on bone marrow progenitor cells. [, ] Myopathy, characterized by muscle weakness and elevated creatine kinase levels, is another potential adverse effect. [] These toxicities are often dose-dependent and may require dose adjustments or discontinuation of therapy. []

Q12: Does this compound interact with any drug transporters?

A15: While specific drug-transporter interactions are not extensively discussed in the provided research, this compound's entry into cells, including those in the central nervous system, suggests interaction with various transporter proteins. [] Understanding these interactions can offer insights into optimizing its distribution and therapeutic efficacy.

Q13: What analytical methods are used to quantify this compound in biological samples?

A16: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis or mass spectrometry, are commonly employed to quantify this compound in biological samples. [] These methods offer high sensitivity and specificity for monitoring drug levels in patients.

Q14: How is the quality of this compound ensured during manufacturing and distribution?

A17: Stringent quality control measures, adhering to regulatory guidelines, are crucial throughout the manufacturing and distribution of this compound. [] These measures ensure the drug's purity, potency, and stability, ultimately safeguarding patient safety and treatment efficacy.

Q15: What are some future directions for research on this compound?

A18: Future research on this compound could focus on developing novel drug delivery systems to enhance its therapeutic index and minimize toxicity. [] Further exploration of its interactions with cellular pathways beyond reverse transcriptase might unravel new therapeutic targets or uncover potential benefits for other diseases. [] Additionally, investigating this compound's role in combination with emerging antiretroviral agents will be crucial for combating HIV drug resistance. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.